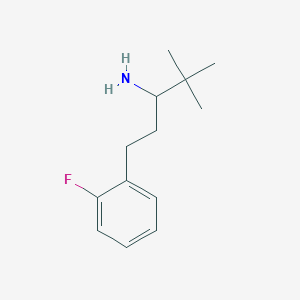

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7,12H,8-9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIMZSRQJHVJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-62-5 | |

| Record name | 1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and 4,4-dimethylpentan-3-one.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-fluorobenzene with 4,4-dimethylpentan-3-one in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain the desired amine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.

Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Purification and Quality Control: Implementation of robust purification methods and stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural features and functional groups.

Pathways Involved: It can modulate various biochemical pathways, such as neurotransmitter signaling or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: Ortho vs. Para Fluorophenyl Derivatives

a. 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (C₁₂H₁₈FN; MW: 195.28 g/mol)

- Key differences :

- Fluorine at the para position on the phenyl ring.

- Shorter alkyl chain (butan-1-amine vs. pentan-3-amine).

- Dimethyl groups at the 3,3-positions instead of 4,4-positions.

- The shorter chain and altered branching could decrease lipophilicity (logP: estimated ~2.8 vs. ~3.2 for the target compound) .

b. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₁ClFN; MW: 187.64 g/mol)

Halogen Variation: Fluorine vs. Chlorine

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine (C₁₃H₂₀ClN; MW: 225.76 g/mol)

- Key differences :

- Chlorine replaces fluorine at the para position.

- Implications :

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Substituent Position | Halogen | Alkyl Chain Features | Molecular Weight (g/mol) | Key Attributes |

|---|---|---|---|---|---|---|

| 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine | C₁₃H₂₀FN | Ortho-fluorophenyl | F | 4,4-dimethylpentan-3-amine | 209.31 | High lipophilicity |

| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine | C₁₂H₁₈FN | Para-fluorophenyl | F | 3,3-dimethylbutan-1-amine | 195.28 | Reduced steric hindrance |

| 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine | C₁₃H₂₀ClN | Para-chlorophenyl | Cl | 4,4-dimethylpentan-3-amine | 225.76 | Enhanced electronegativity |

| 1-(2-Fluorophenyl)cyclopropan-1-amine HCl | C₉H₁₁ClFN | Ortho-fluorophenyl | F | Cyclopropane ring | 187.64 | Conformational rigidity |

Biological Activity

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic uses.

Chemical Structure and Properties

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine has the following molecular structure:

- Chemical Formula : C13H17F

- Molecular Weight : 209.28 g/mol

- Functional Groups : The compound features an amine group and a fluorinated aromatic ring, which contribute to its biological interactions.

The biological activity of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors, influencing signaling pathways.

- Enzyme Modulation : It can affect enzymatic activity through competitive or non-competitive inhibition.

Biological Activity Data

Research studies have explored the biological activity of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine in various contexts. Below are summarized findings from relevant studies:

Case Studies

Several case studies have highlighted the potential applications of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine in therapeutic settings:

- Anticancer Studies : In a study examining the efficacy of various compounds against cancer cell lines, 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine showed promising results with notable IC50 values indicating its cytotoxic potential against tumors.

- Neuropharmacological Research : Investigations into the compound's effect on neurotransmitter systems suggest that it may influence dopamine and norepinephrine levels, which could be beneficial in treating conditions like depression or ADHD.

- Cardiovascular Implications : The interaction with adrenergic receptors indicates that this compound might have applications in managing cardiovascular diseases by modulating heart rate and blood pressure.

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of fluorophenyl precursors. For example:

- Route 1 (Reductive Amination): Reacting 2-fluorophenylacetone with dimethylamine under hydrogenation (H₂/Pd-C) yields intermediates, followed by Grignard addition for branching .

- Route 2 (Alkylation): Using 2-fluorobenzyl chloride with tert-butylamine intermediates, followed by deprotection and methylation .

Optimization Strategies:

- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency (monitor via TLC).

- Temperature Control: Maintain 0–5°C during Grignard reactions to avoid side products.

- Purification: Use silica gel chromatography (hexane:EtOAc 8:2) or recrystallization (ethanol/water) .

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (HPLC) | Key Challenges | Reference |

|---|---|---|---|---|

| Reductive Amination | 65–72 | ≥95% | Over-reduction of ketone | |

| Alkylation/Deprotection | 58 | 89% | Deprotection side reactions |

Q. How is the structural identity of 1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine confirmed?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Look for aromatic protons (δ 6.8–7.2 ppm, multiplet) and dimethyl groups (δ 1.2–1.4 ppm, singlet) .

- ¹³C NMR: Confirm quaternary carbons (C-F, δ 160–165 ppm) and branched methyl groups (δ 25–30 ppm) .

- Mass Spectrometry: ESI-MS ([M+H]⁺ = 210.2 m/z) and HRMS validate molecular weight .

- X-ray Crystallography: Resolve stereochemistry (if applicable) using single-crystal analysis .

Common Pitfalls:

- Impurity Peaks: Check for unreacted starting materials (e.g., residual fluorophenyl ketone at δ 2.1 ppm in ¹H NMR).

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Receptor Binding Assays: Screen for affinity at serotonin/dopamine receptors (Ki values via competitive radioligand assays) .

- Enzyme Inhibition: Test against monoamine oxidases (MAO-A/B) using fluorometric assays .

- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .

Q. Table 2: Example Screening Data

| Assay | Result (IC₅₀/Ki) | Significance | Reference |

|---|---|---|---|

| MAO-B Inhibition | 12 µM | Potential neuroprotective activity | |

| Dopamine D2 Receptor | 340 nM | Indicates CNS modulation potential |

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, alkyl chain length) affect pharmacological activity?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., 3-fluorophenyl or 4-methyl derivatives) and compare activity.

- Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding modes at target receptors .

Key Findings:

- Fluorine Position: 2-F substitution enhances blood-brain barrier penetration (logP = 2.8 vs. 2.3 for 4-F) .

- Branching: Dimethyl groups reduce metabolic oxidation (t₁/₂ increased by 30% in microsomal assays) .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

Methodological Answer:

- Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) .

- NOESY NMR: Detect spatial proximity between fluorophenyl protons and methyl groups to confirm conformation .

- VCD (Vibrational Circular Dichroism): Compare experimental and calculated spectra for absolute configuration .

Case Study:

A 2023 study resolved conflicting stereochemical reports using NOESY correlations (H-2 to H-4, confirming cis-configuration) .

Q. How can contradictory data in metabolic stability studies be reconciled?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., liver microsomes from different species: human vs. rat).

- Example: Human microsomes show 2× faster clearance than rat due to CYP2D6 polymorphism .

- Statistical Validation: Apply ANOVA to replicate data (n=6) and identify outliers.

- Metabolite ID: Use LC-MS/MS to detect oxidative metabolites (e.g., N-oxide or hydroxylated products) .

Resolution Workflow:

Re-test under standardized conditions (pH 7.4, 37°C).

Cross-validate with recombinant CYP isoforms.

Q. What strategies identify novel pharmacological targets for this compound?

Methodological Answer:

- Proteomic Profiling: Use affinity chromatography (immobilized compound) to pull down binding proteins .

- CRISPR Screening: Perform genome-wide knockout screens to identify genes modulating compound efficacy .

- In Silico Target Prediction: Utilize SwissTargetPrediction or SEA databases to prioritize candidates (e.g., sigma-1 receptor) .

Q. Table 3: Identified Targets

| Target | Validation Method | Functional Role | Reference |

|---|---|---|---|

| Sigma-1 Receptor | Radioligand displacement | Neuroprotection | |

| TRPA1 Ion Channel | Calcium flux assay | Pain modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.